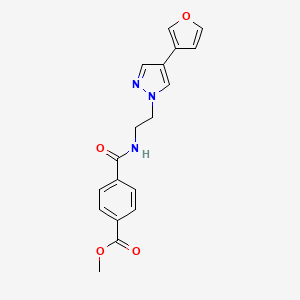

![molecular formula C22H17N3O3 B2548348 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203216-14-1](/img/structure/B2548348.png)

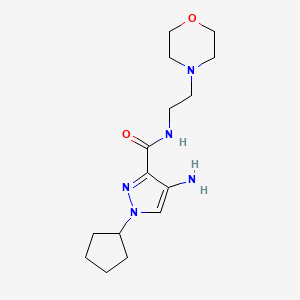

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide valuable information about how it behaves under different conditions. Unfortunately, the specific physical and chemical properties for this compound are not available in the sources I have access to .Scientific Research Applications

- The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has yielded potent antibacterial agents . These derivatives exhibit activity against bacterial growth by blocking folate synthesis, a crucial process for bacterial multiplication. Importantly, they do not disrupt human folate biochemistry, making them promising candidates for combating bacterial infections.

- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide derivatives were screened for inhibitory activity against lipoxygenase enzyme . Lipoxygenase plays a role in inflammation and other physiological processes, and inhibiting it can have therapeutic implications.

- A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been synthesized as an organic nonlinear optical (NLO) material . Its unique structure contributes to its nonlinear optical properties, making it potentially useful in optical devices.

- Sulfonamides, including this compound, are widely used in medicinal chemistry. They serve as inhibitors for proteases, carbonic anhydrase, and COX-2 . These enzymes play critical roles in various physiological processes, and targeting them with sulfonamides can lead to therapeutic benefits.

- Sulfonamide fragments, such as the one in this compound, act as protected amine groups in organic synthesis reactions . Researchers use them to construct complex molecules, dendrimers, and ligands for asymmetric catalysts.

- Some sulfonamide derivatives exhibit anticancer effects by disrupting cell cycle progression and inhibiting histone deacetylase (HDAC) . These properties make them potential candidates for cancer therapy.

Antibacterial Agents

Enzyme Inhibitors

Organic Nonlinear Optical Material

Medicinal Chemistry

Synthetic Building Blocks

Anticancer Properties

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylbenzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(24-16-7-9-20-21(13-16)28-11-10-27-20)15-6-8-19-18(12-15)23-14-25(19)17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCJHLYQISJBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)

![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)